4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide
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Overview
Description
4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonylanilino group, a pyridinylsulfanyl group, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3-chloro-N-(4-methylphenyl)sulfonylaniline, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide include:
- 4-chloro-3-methylphenol
- 3-chloro-4-methylphenyl isocyanate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O3S2/c1-21-8-14-26(15-9-21)37(34,35)32(25-6-4-5-24(29)19-25)20-22-10-12-23(13-11-22)28(33)31-17-18-36-27-7-2-3-16-30-27/h2-16,19H,17-18,20H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHIJWZWTXKQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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